molecular formula C9H15NO4S B12869105 4-[(Propan-2-yloxy)carbonyl]thiomorpholine-3-carboxylic acid

4-[(Propan-2-yloxy)carbonyl]thiomorpholine-3-carboxylic acid

Cat. No.: B12869105
M. Wt: 233.29 g/mol
InChI Key: MITKIEGNMKMYGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Propan-2-yloxy)carbonyl]thiomorpholine-3-carboxylic acid is a chemical compound with a unique structure that includes a thiomorpholine ring substituted with a propan-2-yloxycarbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Propan-2-yloxy)carbonyl]thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine with propan-2-yloxycarbonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-[(Propan-2-yloxy)carbonyl]thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The propan-2-yloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

4-[(Propan-2-yloxy)carbonyl]thiomorpholine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-[(Propan-2-yloxy)carbonyl]thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, leading to modulation of their activity. The propan-2-yloxycarbonyl group can enhance the compound’s stability and bioavailability. The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

  • 4-[(Prop-2-en-1-yloxy)carbonyl]thiomorpholine-3-carboxylic acid
  • 4-[(Butan-2-yloxy)carbonyl]thiomorpholine-3-carboxylic acid

Comparison: 4-[(Propan-2-yloxy)carbonyl]thiomorpholine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, stability, and interaction with molecular targets .

Properties

Molecular Formula

C9H15NO4S

Molecular Weight

233.29 g/mol

IUPAC Name

4-propan-2-yloxycarbonylthiomorpholine-3-carboxylic acid

InChI

InChI=1S/C9H15NO4S/c1-6(2)14-9(13)10-3-4-15-5-7(10)8(11)12/h6-7H,3-5H2,1-2H3,(H,11,12)

InChI Key

MITKIEGNMKMYGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)N1CCSCC1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.